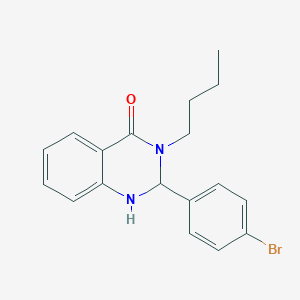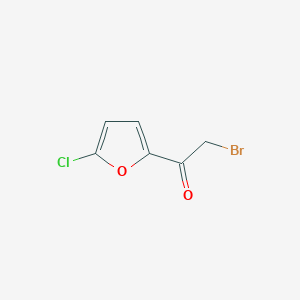
2-(2,2-Difluorovinyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorovinyl)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a difluorovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed cross-coupling reaction of 2,2-difluorovinyl benzoates with arylboronic acids . This reaction proceeds efficiently in the presence of nickel catalysts such as Ni(COD)2 and dppf (1,1’-bis(diphenylphosphino)ferrocene), yielding the desired product in good yields .
Industrial Production Methods
Industrial production of 2-(2,2-Difluorovinyl)-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorovinyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The difluorovinyl group can participate in substitution reactions with nucleophiles.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with arylboronic acids in the presence of nickel catalysts.
Common Reagents and Conditions
Nickel Catalysts: Ni(COD)2 and dppf are commonly used catalysts for cross-coupling reactions.
Arylboronic Acids: These are typical reagents used in cross-coupling reactions with this compound.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(2,2-Difluorovinyl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its unique structural features.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorovinyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The difluorovinyl group can act as an electrophile, participating in reactions with nucleophiles. The benzothiazole ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluorovinyl)benzoates: These compounds share the difluorovinyl group and exhibit similar reactivity.
Gem-Difluoroalkenes: These compounds contain the gem-difluoro moiety and are used in similar applications.
Uniqueness
2-(2,2-Difluorovinyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the difluorovinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H5F2NS |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(2,2-difluoroethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5F2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H |
InChI Key |
OHHAUCJSYPGVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)




![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)

